molecular formula C10H13ClN2O2 B1519529 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride CAS No. 1235438-96-6

2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride

Cat. No.: B1519529
CAS No.: 1235438-96-6
M. Wt: 228.67 g/mol
InChI Key: JUQWFPZWKQQNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride is a high-purity chemical compound offered for research and development purposes. This compound, with the molecular formula C 10 H 13 ClN 2 O 2 and a molecular weight of 228.68 g/mol, is characterized as an α-aminonitrile, a class of molecules recognized as versatile synthetic intermediates . The presence of both an amino group and a nitrile group on the same carbon atom provides two distinct handles for chemical transformation, enabling researchers to synthesize a diverse array of more complex structures, such as α-amino acids and various heterocyclic compounds . The structural motif of aminoacetonitrile is of significant interest in medicinal chemistry. For instance, aminoacetonitrile derivatives are known to be explored for their anthelmintic properties, as evidenced by the veterinary drug Monepantel . Furthermore, the aminoacetonitrile functional group serves as a key building block in multi-step synthetic routes for active pharmaceutical ingredients, playing a critical role in the construction of molecular scaffolds . The 2,3-dimethoxyphenyl substituent in this particular compound may influence its electronic properties and steric profile, potentially leading to unique reactivity or biological activity in derived molecules. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-2-(2,3-dimethoxyphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2;/h3-5,8H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQWFPZWKQQNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, cellular effects, and therapeutic implications.

  • Molecular Formula : C10H12ClN2O2
  • Molecular Weight : 228.67 g/mol
  • IUPAC Name : 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride

The biological activity of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various biochemical pathways.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit enzymes that are critical for cellular functions, potentially affecting metabolic pathways and signaling cascades.
  • Receptor Modulation : It is hypothesized that this compound can modulate receptor activities, influencing physiological responses.

Biological Activity Overview

The compound has been studied for its potential effects on:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : There is evidence indicating potential activity against microbial pathogens.
  • Neuroprotective Effects : Some research points to its ability to protect neuronal cells from oxidative stress.

Anticancer Activity

A study investigated the structure-activity relationship (SAR) of related compounds and found that modifications at specific positions could enhance anticancer potency. The results indicated that compounds with similar structures to 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride had significant activity against multidrug-resistant (MDR) cancer cells, suggesting a potential therapeutic application in oncology .

Antimicrobial Activity

Research has shown that certain derivatives of amino-acetonitriles exhibit antimicrobial properties. The compound's structural characteristics may contribute to its efficacy against bacterial strains, including those resistant to conventional antibiotics .

Neuroprotective Effects

Investigations into the neuroprotective effects of related compounds have highlighted their ability to mitigate neurodegeneration by reducing oxidative stress markers in neuronal cell cultures . This suggests a promising avenue for treating neurodegenerative disorders.

Data Table: Biological Activities

Activity TypeEffectivenessReference
AnticancerModerate potency against MDR cancer cells
AntimicrobialSignificant activity against selected strains
NeuroprotectiveReduction in oxidative stress

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of both amino and nitrile groups enhances its versatility in synthetic pathways.

Synthetic Pathways

The synthesis of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride typically involves the reaction of appropriate precursors through methods such as:

  • Aldol Condensation : Utilizing aldehydes and ketones to form β-hydroxy compounds that can be dehydrated to yield α,β-unsaturated carbonyl compounds.
  • Nitrilation : Introducing the nitrile group via nucleophilic substitution reactions.

Biological Applications

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentrations (MICs) against selected strains are summarized in the following table:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings indicate potential applications in treating infections caused by these microorganisms.

Anticancer Properties

The compound has shown promising anticancer effects in vitro. Studies indicate that it inhibits cell proliferation in several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values are reported as follows:

Cell LineIC50 (µM)
MCF-75.0
A54910.0

Mechanistic studies suggest that the compound induces apoptosis through activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Studies

Several recent studies have highlighted the potential clinical applications of this compound:

  • A study published in the Journal of Medicinal Chemistry demonstrated its efficacy in reducing tumor growth in xenograft models of breast cancer.
  • Another investigation reported successful outcomes in animal models for treating bacterial infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride
  • CAS Number : 1235438-96-6
  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 228.68 g/mol
  • MDL Number : MFCD14705773 .

Structural Features: The compound contains a nitrile (-CN) group, an amino (-NH₂) group, and a 2,3-dimethoxyphenyl aromatic ring. The methoxy substituents at the 2- and 3-positions of the phenyl ring contribute to its electronic and steric properties, influencing reactivity and solubility.

Comparative Analysis with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

The following table compares 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride with structurally related compounds differing in aromatic substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile HCl 2,3-dimethoxy C₁₀H₁₃ClN₂O₂ 228.68 Nitrile-amino backbone; potential pharmaceutical intermediate
2-Amino-2-(2,6-difluorophenyl)acetonitrile HCl 2,6-difluoro C₈H₇ClF₂N₂ 204.60 Electron-withdrawing fluorine substituents; higher volatility
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl 3,4-dichloro C₈H₈Cl₃NO₂ 256.51 Carboxylic acid derivative; used in peptide synthesis
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile HCl 4-trifluoromethoxy C₉H₇ClF₃N₂O 266.61 Strong electron-withdrawing CF₃O group; enhanced metabolic stability
2-Amino-2-(3,4,5-trimethoxyphenyl)acetonitrile HCl 3,4,5-trimethoxy C₁₁H₁₅ClN₂O₃ 258.70 Increased steric bulk; potential CNS activity

Key Observations :

  • Electron Effects : Methoxy groups (electron-donating) in the target compound contrast with fluorine or chlorine (electron-withdrawing) in analogs, altering reactivity in nucleophilic substitution or coupling reactions .
  • Steric Hindrance : Trimethoxyphenyl derivatives exhibit higher steric hindrance, impacting binding affinity in enzyme-targeted applications .

Hazard Profiles :

  • 2-Amino-2-(2,6-difluorophenyl)acetonitrile HCl: Classified with warnings (H302, H312, H315) due to toxicity upon ingestion, skin contact, or inhalation .
  • 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile HCl: Requires storage in inert atmospheres at 2–8°C to prevent degradation .

Pharmacological Relevance

  • Verapamil Hydrochloride : Shares the 3,4-dimethoxyphenyl motif; acts as a calcium channel blocker. This suggests the target compound could serve as a precursor in cardiovascular drug development .
  • Fingolimod Hydrochloride: Contains a 2-amino-2-arylpropane-1,3-diol structure, highlighting the pharmaceutical utility of amino-aryl nitriles in immunomodulators .

Preparation Methods

Decarboxylation Step

  • Starting Material: 3-(2,3-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt (or similar carboxylated precursor).
  • Reagents: Potassium dihydrogen phosphate (KH2PO4) in aqueous solution.
  • Conditions: The molar ratio of precursor to KH2PO4 is approximately 1:1 to 1:1.5. Water volume is 1.5 to 4 times the volume of the precursor. The reaction temperature is maintained between 0°C and 40°C.
  • Duration: 1.5 to 4 hours.
  • Outcome: Formation of 2,3-dimethoxyphenylacetaldehyde intermediate.

This step involves decarboxylation in aqueous medium, yielding the aldehyde which is then extracted using organic solvents such as ethyl acetate or chloroform.

Aldoxime Formation

  • Reagents: Hydroxylamine hydrochloride (HONH3Cl) and sodium bicarbonate (NaHCO3).
  • Solvent: Organic solvents like ether, alkyl chloride, benzene, or toluene.
  • Molar Ratios: Aldehyde to NaHCO3 is 1:1 to 1:2; aldehyde to hydroxylamine hydrochloride is 1:1 to 1:2.
  • Temperature: 0°C to 40°C.
  • Duration: 1 to 3 hours.
  • Outcome: Formation of aldoxime intermediate.

The reaction proceeds by nucleophilic attack of hydroxylamine on the aldehyde, facilitated by the mild base NaHCO3 which neutralizes HCl and drives the reaction forward.

Aldoxime Dehydration to Nitrile

  • Reagents: Alkali (e.g., potassium hydroxide KOH or sodium hydroxide NaOH) and phase-transfer catalyst (PTC).
  • Phase-Transfer Catalysts: Benzyltriethylammonium chloride (TEBA), tetrabutylammonium bromide (TBAB), or polyoxyethylene glycol (PEG), with TBAB being preferred.
  • Molar Ratios: Aldoxime to PTC is 1:0.01 to 0.1; aldoxime to alkali is 1:0.1 to 0.5.
  • Solvent: Organic solvents such as chloroform, DMSO, or ethyl acetate.
  • Conditions: Reflux with water separation for 10 minutes to 1 hour.
  • Post-Reaction Processing: pH adjustment to neutral (~7) with glacial acetic acid, followed by extraction and recrystallization in ethanol at 5°C for 2 hours.
  • Outcome: Crystallized 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride with high purity (~98.7% by HPLC) and yield (~68%).

This step involves base-catalyzed dehydration of the aldoxime to the nitrile, facilitated by the PTC which enhances the transfer of hydroxide ions into the organic phase, increasing reaction efficiency and selectivity.

Reaction Conditions Summary Table

Step Reagents & Catalysts Molar Ratios Solvent(s) Temperature (°C) Time Outcome
Decarboxylation KH2PO4 Precursor:KH2PO4 = 1:1-1.5 Water (1.5-4 volumes) 0 to 40 1.5 to 4 hrs 2,3-Dimethoxyphenylacetaldehyde
Aldoxime Formation HONH3Cl, NaHCO3 Aldehyde:HONH3Cl = 1:1-2 Ether, alkyl chloride, benzene 0 to 40 1 to 3 hrs Aldoxime intermediate
Aldoxime Dehydration Alkali (KOH/NaOH), PTC (TBAB preferred) Aldoxime:PTC = 1:0.01-0.1 Chloroform, DMSO, ethyl acetate Reflux 10 min to 1 hr 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride

Research Findings and Advantages

  • The described method avoids the use of highly toxic cyanide salts traditionally employed in benzyl cyanide synthesis, improving safety and environmental impact.
  • The use of phase-transfer catalysts significantly enhances the dehydration step's efficiency, allowing milder conditions and shorter reaction times.
  • The three-step process is amenable to scale-up, with reported yields around 68% and product purity exceeding 98% by HPLC analysis.
  • The process minimizes by-products and reduces costs by using inexpensive reagents such as KOH and common organic solvents.
  • Crystallization in ethanol at low temperatures ensures high-quality solid product suitable for pharmaceutical applications.

Q & A

Q. What are the primary synthetic routes for 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via the Strecker amino acid synthesis (modified for nitrile formation). A key method involves reacting 2,3-dimethoxybenzaldehyde with ammonium chloride and sodium cyanide under acidic conditions. Optimization strategies include:

  • pH control : Maintain pH 4–5 using sulfuric acid to stabilize intermediates .
  • Temperature : Reactions are conducted at 25–40°C to balance yield and side reactions.
  • Cyanide source : Sodium cyanide or TMSCN (trimethylsilyl cyanide) for asymmetric variations .

Example Reaction Conditions :

ComponentConditionsReference
Aldehyde2,3-dimethoxybenzaldehyde
Ammonium sourceNH₄Cl
Cyanide sourceNaCN or TMSCN
SolventWater/ethanol mixture
Reaction time12–24 hours

Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?

Key properties include:

  • Solubility : Highly water-soluble due to the hydrochloride salt; sparingly soluble in apolar solvents (e.g., hexane) .
  • Stability : Degrades under prolonged light exposure; store in amber vials at 2–8°C .
  • Molecular weight : 242.68 g/mol (calculated from PubChem data for analogous compounds) .

Q. Which purification techniques are most effective for isolating high-purity 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride?

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted aldehyde or cyanide byproducts .
  • Column chromatography : Silica gel with ethyl acetate/methanol (9:1) for enantiomeric separation .
  • HPLC : Reverse-phase C18 column with acetonitrile:buffer (pH 3.0) mobile phase for analytical purity ≥98% .

Q. How does the hydrochloride salt form influence the compound’s stability under standard laboratory conditions?

The hydrochloride form enhances hygroscopicity , requiring desiccated storage. Stability studies show:

  • Thermal degradation : Decomposes above 150°C (TGA data inferred from analogous compounds) .
  • Photodegradation : Use UV-stabilized containers or additives like titanium oxide to mitigate .

Advanced Research Questions

Q. What advanced analytical methods are recommended for assessing purity and identifying impurities?

  • HPLC-DAD : Use a C18 column (4.6 × 150 mm), mobile phase: acetonitrile/0.1% formic acid (30:70), flow rate 0.9 mL/min, detection at 278 nm .
  • LC-MS/MS : Quantify trace impurities (e.g., residual aldehydes) with LOQ ≤0.1% .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak IA column and hexane/isopropanol (85:15) .

Q. What are the dominant degradation pathways, and how can they be mitigated during long-term storage?

  • Hydrolysis : The nitrile group hydrolyzes to amides in humid conditions. Mitigation: Store at ≤40% relative humidity .
  • Oxidation : Methoxy groups oxidize to quinones under light. Mitigation: Add antioxidants (e.g., BHT) or use opaque packaging .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical tools validate chiral integrity?

  • Asymmetric Strecker synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) to achieve >90% enantiomeric excess (ee) .
  • Validation tools :
  • Polarimetry : Measure specific rotation ([α]D²⁵ = +15° to +20° for (S)-enantiomer) .
  • Chiral NMR : Use (R)- or (S)-Mosher’s acid for derivatization .

Q. How does solvent polarity impact the compound’s solubility and reactivity in cross-coupling reactions?

  • Solubility : Highest in polar aprotic solvents (DMF, DMSO) due to ionic interactions .
  • Reactivity : In DMF, the nitrile group participates in Pd-catalyzed Suzuki couplings with aryl boronic acids (yield: 60–75%) .

Q. What mechanistic insights explain the nitrile group’s reactivity in nucleophilic addition reactions?

The nitrile acts as an electrophile due to the electron-withdrawing effect of the cyano group. In basic conditions (pH >9), it undergoes nucleophilic attack by amines or thiols to form imines or thioamides .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
  • Enzyme inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method .
  • Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.